molecular formula C16H19ClN4O2S B6557104 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide CAS No. 1040668-11-8

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(propan-2-yl)propanamide

Cat. No. B6557104
CAS RN: 1040668-11-8
M. Wt: 366.9 g/mol
InChI Key: ZQVOGCFQFYLMIV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions, the conditions under which they occur, and their mechanisms would be part of this analysis .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with common reagents may also be tested .

Mechanism of Action

If the compound has a biological effect, its mechanism of action would be studied. This could involve understanding how it interacts with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

The compound’s toxicity would be assessed, along with any risks it poses to the environment. Its safe handling and storage procedures would also be determined .

Future Directions

This could involve predicting new applications for the compound, or ways to improve its synthesis or properties. It could also involve hypothesizing new research directions based on the compound’s properties .

properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c1-10(2)18-14(22)7-6-13-9-24-16(20-13)21-15(23)19-12-5-3-4-11(17)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVOGCFQFYLMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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